2-chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline
Description
2-Chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline is a heterocyclic aromatic compound featuring a 4-methylaniline backbone substituted with a chlorine atom at the 2-position and a 1H-imidazol-2-ylmethyl group attached to the nitrogen atom. This structure combines the electron-rich aromatic amine with the imidazole moiety, a five-membered ring containing two nitrogen atoms. The compound’s unique substituents—chloro, methyl, and imidazole—impart distinct electronic, steric, and solubility properties, making it relevant in pharmaceutical and materials chemistry .
Properties
Molecular Formula |
C11H12ClN3 |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
2-chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline |
InChI |
InChI=1S/C11H12ClN3/c1-8-2-3-10(9(12)6-8)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14) |
InChI Key |
KKYSBBJBZUPLET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=NC=CN2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline typically involves the reaction of 2-chloro-4-methylaniline with an imidazole derivative under specific conditions. The reaction may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
2-chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. The chloro group may also participate in electrophilic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-(1H-Benzo[d]imidazol-2-yl)-4-chloroaniline ()
- Structure : Differs by replacing the imidazole ring with a benzimidazole and lacking the methyl group on the aniline.
- Impact: Solubility: The benzimidazole’s larger aromatic system increases hydrophobicity compared to the smaller imidazole in the target compound.
N-((1H-Indol-1-yl)methyl)-2-(5-chloro-1H-benzo[d]imidazole-2-yl)aniline (Compound 2, )
- Structure : Contains a benzimidazole core and an indole substituent instead of imidazole.
- Impact: Reactivity: The indole’s NH group introduces hydrogen-bonding capability, absent in the target compound.
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (Compound 1, )
- Synthesis : Prepared via chlorination of a hydroxymethyl precursor using SOCl₂.
- Comparison : The target compound likely requires similar chlorination or alkylation steps for imidazole functionalization. However, the nitro group in Compound 1 introduces additional synthetic complexity for reduction or substitution .
1-Isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one (Compound 4, )
- Synthesis : Cyclization using carbonyldiimidazole (CDI), a common method for imidazole ring formation.
- Comparison : The target compound’s imidazole group may employ analogous cyclization strategies, but the absence of a ketone moiety simplifies its synthesis .
Spectroscopic and Structural Analysis
FTIR and NMR Data ()
- FTIR :
- ¹H NMR: Aromatic Protons: The target compound’s 4-methylaniline shows upfield shifts (~6.5–7.5 ppm) compared to non-methylated analogs due to electron-donating methyl effects. Imidazole Protons: Resonances at δ ~7.0–7.5 ppm align with other imidazole derivatives (e.g., Compound 1 in ) .
Biological Activity
2-chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline is a synthetic organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a chloro group, an imidazole ring, and a methylaniline structure, which contribute to its unique chemical properties and biological interactions.
- Molecular Formula : C_10H_11ClN_2
- Molecular Weight : Approximately 221.68 g/mol
The compound's structure allows it to interact with various biological targets, which is essential for its therapeutic applications.
Antimicrobial Activity
Research has indicated that 2-chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 40 µg/mL |
| Escherichia coli | 200 µg/mL |
| Pseudomonas aeruginosa | 500 µg/mL |
These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown promising results against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest:
- IC50 Values :
- MCF-7: 25.72 ± 3.95 μM
- HCT-116: 45.2 ± 13.0 μM
Flow cytometry analyses revealed that treatment with the compound leads to increased apoptosis rates in cancer cells, indicating its potential as an anticancer therapeutic .
The biological activity of 2-chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline is believed to stem from its ability to interact with specific enzymes or receptors within cells. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, modulating various signaling pathways involved in disease processes .
Case Studies and Research Findings
Several studies have highlighted the compound's effectiveness in both antimicrobial and anticancer contexts:
- Antimicrobial Study :
- Anticancer Study :
Q & A
Q. What are the standard synthetic routes for 2-chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via a multi-step condensation reaction. A common approach involves:
- Imine Formation : Reacting 4-methyl-2-chloroaniline with 1H-imidazole-2-carbaldehyde in methanol under acidic catalysis (e.g., glacial acetic acid), followed by reduction of the Schiff base intermediate to form the secondary amine .
- Alternative Routes : Substituted imidazole derivatives can be prepared via refluxing benzil derivatives with aldehydes and ammonium acetate in acetic acid, as demonstrated in analogous imidazole syntheses .
- Optimization : Key parameters include solvent choice (methanol vs. acetic acid), stoichiometric ratios of reactants (e.g., 1:1 aldehyde-to-amine), and reaction time (2–3 hours under reflux). Systematic variation of these factors, monitored by TLC or HPLC, can improve yields .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- FTIR : Identifies functional groups (e.g., N–H stretches at ~3200–3400 cm⁻¹ for imidazole and amine groups) .
- NMR : ¹H/¹³C NMR resolves the aromatic proton environment (e.g., imidazole protons at δ 6.35–8.32 ppm) and confirms methylene bridge integration .
- Elemental Analysis : Validates purity by comparing experimental vs. theoretical C/H/N percentages (e.g., C: 64.13%, H: 4.81%, N: 22.42% for related imidazole derivatives) .
- Melting Point : Consistency in melting range (e.g., 153–155°C for analogous compounds) indicates purity .
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used to calculate:
- Molecular Geometry : Optimized bond lengths and angles compared to crystallographic data .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps to predict reactivity and charge-transfer behavior .
- Thermochemistry : Atomization energies and ionization potentials with <3 kcal/mol deviation from experimental values .
Software packages like Gaussian or ORCA are recommended, using basis sets such as 6-31G(d) for accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational data (e.g., bond lengths or spectroscopic shifts)?
Methodological Answer:
- Cross-Validation : Compare DFT-optimized geometries with X-ray crystallography data (e.g., C–C bond lengths with ±0.003 Å precision ).
- Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT calculations to match NMR/UV-Vis spectra .
- Vibrational Analysis : Compute IR frequencies with scaling factors (e.g., 0.961 for B3LYP/6-31G(d)) to align with experimental FTIR .
Q. What strategies improve crystallographic refinement for imidazole-containing compounds?
Methodological Answer:
- Data Collection : High-resolution synchrotron data (≤0.8 Å) reduces thermal motion artifacts in imidazole rings .
- Refinement Software : Use SHELXL for small-molecule refinement, applying restraints for disordered regions (e.g., methyl or chloro groups) .
- Validation Tools : Check for residual electron density peaks (>0.5 e⁻/ų) and R-factor convergence (e.g., R1 < 0.05) .
Q. How can reaction mechanisms involving this compound be elucidated (e.g., catalytic or photochemical pathways)?
Methodological Answer:
- Kinetic Studies : Monitor intermediate formation via time-resolved NMR or UV-Vis spectroscopy under varying temperatures .
- Isotopic Labeling : Use ¹⁵N-labeled imidazole derivatives to track nitrogen participation in catalytic cycles .
- DFT Transition-State Analysis : Locate activation barriers for proposed pathways (e.g., nucleophilic substitution at the chloro group) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in purity assessments (e.g., elemental analysis vs. HPLC)?
Methodological Answer:
- Multi-Technique Validation : Combine elemental analysis (bulk purity) with HPLC (detection of <1% impurities) and ¹H NMR (integration of proton ratios) .
- Recrystallization : Purify via solvent-pair systems (e.g., ethyl acetate/hexane) to isolate crystalline fractions, retesting post-purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
